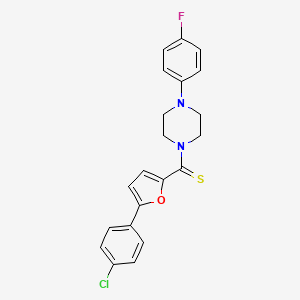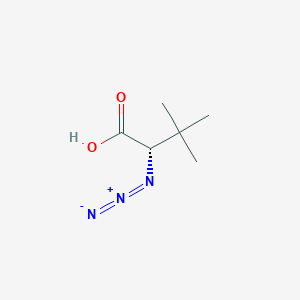![molecular formula C13H23NO2 B2570286 Tert-butyl 2-azaspiro[4.4]nonane-3-carboxylate CAS No. 2287262-54-6](/img/structure/B2570286.png)
Tert-butyl 2-azaspiro[4.4]nonane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-azaspiro[4.4]nonane-3-carboxylate, commonly known as Boc-SPN, is a chemical compound used in scientific research. It is a spirocyclic compound that has a unique structure and properties. Boc-SPN is used in various fields of research, including medicinal chemistry, drug development, and chemical biology.
作用機序
Boc-SPN acts as a molecular scaffold that can be modified to create compounds with specific properties. It can be used to create compounds that bind to specific proteins or enzymes, inhibiting their activity. Boc-SPN can also be used to create compounds that target specific cellular pathways, leading to the development of new drugs for the treatment of various diseases.
Biochemical and Physiological Effects:
Boc-SPN has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including kinases and proteases. Boc-SPN has also been shown to inhibit the growth of cancer cells and to have antiviral properties. In addition, Boc-SPN has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using Boc-SPN in lab experiments is its unique structure and properties. It can be used as a building block to create compounds with specific properties, making it a valuable tool in drug development and chemical biology. However, the synthesis of Boc-SPN is challenging, and it requires a high level of skill and experience in organic chemistry. In addition, Boc-SPN is relatively expensive, which can limit its use in some labs.
将来の方向性
There are many future directions for the use of Boc-SPN in scientific research. One direction is the development of new drugs for the treatment of cancer, Alzheimer's disease, and viral infections. Another direction is the use of Boc-SPN in chemical biology to study protein-ligand interactions and to develop new tools for studying protein function. In addition, the synthesis of Boc-SPN could be optimized to make it more accessible and cost-effective, which would increase its use in scientific research.
In conclusion, Boc-SPN is a valuable tool in scientific research, with various applications in medicinal chemistry, drug development, and chemical biology. Its unique structure and properties make it a valuable building block for the synthesis of compounds with specific properties. The synthesis of Boc-SPN is challenging, and it requires a high level of expertise in organic chemistry. However, the future directions for the use of Boc-SPN in scientific research are promising, and it is likely to continue to be a valuable tool in the development of new drugs and in the study of protein-ligand interactions.
合成法
The synthesis of Boc-SPN involves a multistep process that requires expertise in organic chemistry. The first step involves the synthesis of tert-butyl 2-azaspiro[4.5]decan-3-one, which is then converted to Boc-SPN using tert-butyl bromoacetate and sodium hydride. The final product is purified using column chromatography. The synthesis of Boc-SPN is challenging, and it requires a high level of skill and experience in organic chemistry.
科学的研究の応用
Boc-SPN is used in various fields of scientific research, including medicinal chemistry, drug development, and chemical biology. It is used as a building block in the synthesis of various compounds, including inhibitors of protein-protein interactions, kinase inhibitors, and enzyme inhibitors. Boc-SPN is also used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and viral infections. It is also used in chemical biology to study protein-ligand interactions and to develop new tools for studying protein function.
特性
IUPAC Name |
tert-butyl 2-azaspiro[4.4]nonane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-12(2,3)16-11(15)10-8-13(9-14-10)6-4-5-7-13/h10,14H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUATYYCJBRJULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2(CCCC2)CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-azaspiro[4.4]nonane-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

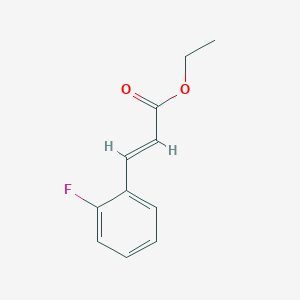
![1-(2-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2570206.png)
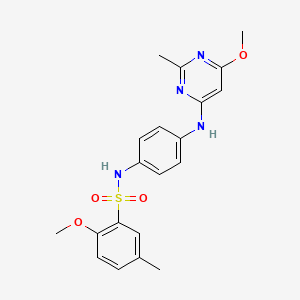
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-phenylpropan-1-one](/img/structure/B2570211.png)
![N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2570212.png)
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2570214.png)

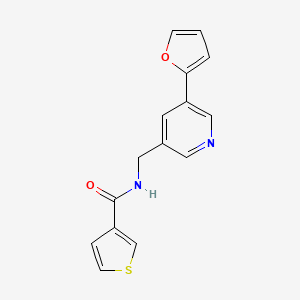
![[2-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride](/img/structure/B2570217.png)
![2-(Bicyclo[2.2.2]octan-2-yl)ethanamine](/img/structure/B2570218.png)

